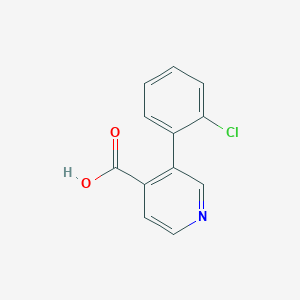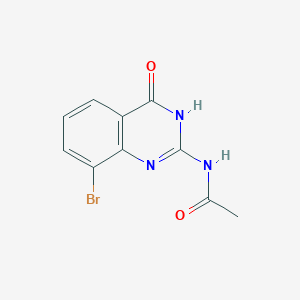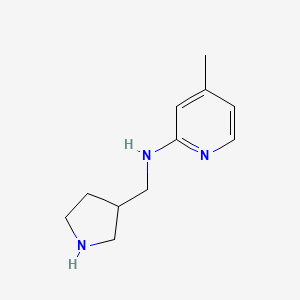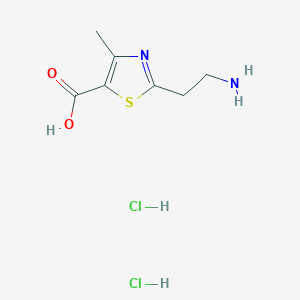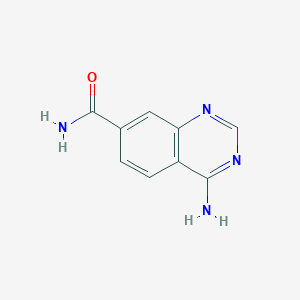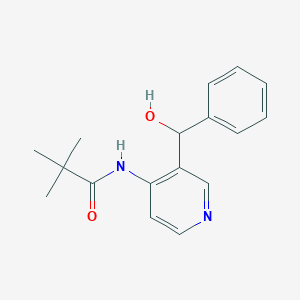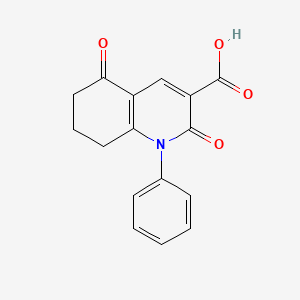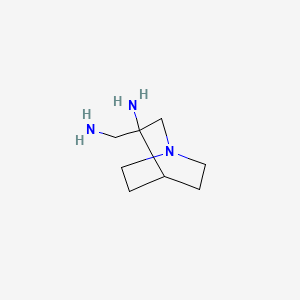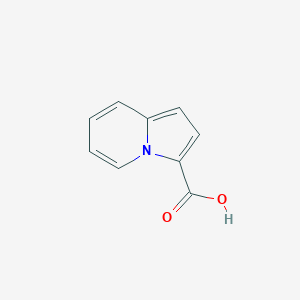
3-(4-Bromobutyl)thiophene
Übersicht
Beschreibung
3-(4-Bromobutyl)thiophene is a chemical compound with the molecular formula C8H11BrS . It belongs to the class of thiophene derivatives , which are heterocyclic aromatic compounds containing a five-membered ring with sulfur (S) as one of the atoms. Thiophenes are widely used in various applications due to their unique electronic properties and reactivity .
Synthesis Analysis
The synthesis of 3-(4-Bromobutyl)thiophene involves introducing a bromobutyl group onto the thiophene ring. One common method for its preparation is through bromination of a suitable precursor. For instance, 5,5’-dibromo-3-(4-bromobutyl)-4’-hexyl-2,2’-bithiophene can be synthesized using appropriate bromination reagents .
Molecular Structure Analysis
The molecular structure of 3-(4-Bromobutyl)thiophene consists of a thiophene ring with a butyl group (CH3CH2CH2CH2) attached at the 3-position. The bromine atom is substituted at the 4-position of the butyl group. The chemical formula is C8H11BrS .
Chemical Reactions Analysis
3-(4-Bromobutyl)thiophene can participate in various chemical reactions, including substitution, coupling, and polymerization reactions. For example, it can undergo cross-coupling reactions with other organic halides or boronic acids to form more complex molecules. Additionally, it may serve as a building block for the synthesis of functional materials .
Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis and Device Application
3-(4-Bromobutyl)thiophene derivatives have been used in the electrochemical synthesis of functionalized thiophene polymers. For example, 3-bromo-4-methoxythiophene (BrMeOTh) was successfully polymerized and used in electrochromic devices. These devices showed good optical contrast and distinctive color changes, indicating the potential of these derivatives in electrochromic applications (Cihaner & Önal, 2007).
Organic Synthesis and Rearrangement Reactions
Research on 3-bromo-2-nitrobenzo[b]thiophene, a related compound, has shown its reactivity in organic synthesis, particularly in aromatic nucleophilic substitution reactions with rearrangement. This process yields various isomers, suggesting potential applications in organic synthesis and material science (Guerrera et al., 1995).
Tuning Optical Properties of Poly(thiophene)s
Studies on poly(3-hexylthiophene) (P3HT) derivatives have revealed that functional groups, including bromo, can significantly affect the optical properties of these materials. This has implications for their use in solid-state applications, such as in the enhancement of solid-state emission, which is critical in optoelectronics (Li, Vamvounis, & Holdcroft, 2002).
Vibrational Spectra and DFT Simulations
Research on 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene has provided insights into the vibrational spectra and theoretical vibrational frequencies of thiophene derivatives. This is crucial for understanding the molecular structure and behavior of such compounds, particularly in material science applications (Balakit et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(4-bromobutyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrS/c9-5-2-1-3-8-4-6-10-7-8/h4,6-7H,1-3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIFYELOTVCAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromobutyl)thiophene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

